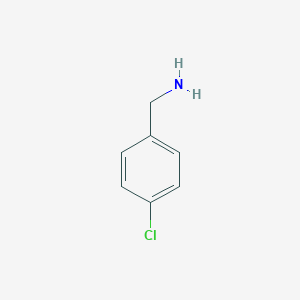
2,6-Dimethyl-3-isopentylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-isopentylpyrazine is a chemical compound that belongs to the pyrazine family. It is a colorless liquid that has a strong odor and is commonly used as a flavoring agent in the food industry. In recent years, this compound has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-isopentylpyrazine is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of key signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects
2,6-Dimethyl-3-isopentylpyrazine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can reduce inflammation, protect against oxidative stress, and inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have a protective effect on neurons and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-Dimethyl-3-isopentylpyrazine in lab experiments is that it is readily available and relatively easy to synthesize. Additionally, this compound has been extensively studied, and its biochemical and physiological effects are well documented. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.
Future Directions
There are several future directions for research on 2,6-Dimethyl-3-isopentylpyrazine. One area of interest is the development of novel therapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, studies are needed to investigate the safety and efficacy of this compound in vivo, and to determine its potential clinical applications.
Synthesis Methods
2,6-Dimethyl-3-isopentylpyrazine can be synthesized through various methods, including the reaction of 2,3,5-trimethylpyrazine with isopentylamine under reflux conditions. Another method involves the reaction of 2,3,5-trimethylpyrazine with isopentyl alcohol and hydrochloric acid.
Scientific Research Applications
2,6-Dimethyl-3-isopentylpyrazine has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have also shown that this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
111150-30-2 |
|---|---|
Product Name |
2,6-Dimethyl-3-isopentylpyrazine |
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
ZVLSVDOZUWIUIJ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C)CCC(C)C |
Canonical SMILES |
CC1=CN=C(C(=N1)C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)



![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)